N,N'-Di-p-tolylbenzidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Di-p-tolylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-methylaniline with benzidine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Di-p-tolylbenzidine often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Di-p-tolylbenzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield amine derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides , to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride .

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzidine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Di-p-tolylbenzidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.

Biology: The compound is utilized in the development of biosensors and bioelectronic devices due to its conductive properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical diagnostic devices.

Industry: N,N’-Di-p-tolylbenzidine is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism by which N,N’-Di-p-tolylbenzidine exerts its effects is primarily related to its ability to transport charges efficiently. The compound acts as a hole transport layer in organic light-emitting diodes, facilitating the movement of positive charges (holes) from the photoactive layer to the corresponding electrode. This process involves the formation of charge-transfer complexes and the subsequent movement of charges through the molecular structure of the compound .

Vergleich Mit ähnlichen Verbindungen

- N,N’-Diphenylbenzidine

- N,N’-Di-p-tolylbenzene-1,4-diamine

- N,N’-Bis(4-methylphenyl)benzidine

Comparison: N,N’-Di-p-tolylbenzidine is unique due to its specific molecular structure, which imparts distinct electronic properties. Compared to similar compounds, it exhibits higher thermal stability and better charge transport characteristics, making it particularly suitable for use in optoelectronic devices .

Biologische Aktivität

N,N'-Di-p-tolylbenzidine (DPTB) is a synthetic organic compound belonging to the class of benzidine derivatives, which are known for their applications in dyes and pigments. However, they also raise concerns due to their potential biological activities, including mutagenicity and carcinogenicity. This article reviews the biological activity of DPTB, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure

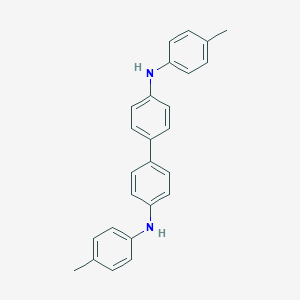

This compound can be structurally represented as follows:

This compound features two p-tolyl groups attached to a central benzidine structure, which contributes to its chemical properties and biological interactions.

Biological Activity Overview

The biological activity of DPTB has been studied primarily in the context of its mutagenic and carcinogenic potential. Key findings from various studies are summarized below.

Mutagenicity

Research indicates that DPTB exhibits mutagenic properties. It has been shown to induce mutations in bacterial strains, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. The mechanism involves the formation of reactive intermediates that can interact with DNA, leading to strand breaks and point mutations .

Carcinogenicity

DPTB is classified as a potential human carcinogen. Studies have demonstrated that exposure to benzidine derivatives can lead to chromosomal damage and increased cancer risk, particularly bladder cancer. The International Agency for Research on Cancer (IARC) has noted that benzidine and its derivatives are associated with elevated cancer rates in occupational settings .

The biological activity of DPTB is primarily attributed to its ability to form DNA adducts. These adducts result from covalent bonding between the compound and DNA bases, disrupting normal cellular processes such as replication and transcription. The following pathways illustrate this mechanism:

- Metabolic Activation : DPTB undergoes metabolic activation in the liver, where it is converted into more reactive forms.

- DNA Interaction : The activated metabolites bind covalently to DNA, forming adducts that can lead to mutations.

- Cellular Response : The presence of DNA damage triggers cellular repair mechanisms; however, if the damage is extensive or improperly repaired, it can result in cell death or malignant transformation .

Case Studies

Several case studies have documented the effects of DPTB and similar compounds:

- Occupational Exposure : A study involving workers in dye manufacturing reported increased incidences of bladder cancer among those exposed to benzidine derivatives, including DPTB. The study emphasized the need for stringent safety measures in industrial settings .

- Animal Studies : In rodent models, administration of DPTB resulted in significant tumor formation in various organs, supporting its classification as a carcinogen. These studies help elucidate the dose-response relationship and provide insights into potential human health risks .

Toxicological Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 266.35 g/mol |

| LD50 (oral, rat) | 250 mg/kg |

| Mutagenicity (Ames Test) | Positive for several strains |

| Carcinogenicity | IARC Group 2B (possibly carcinogenic) |

| Primary Target Organ | Bladder |

Eigenschaften

IUPAC Name |

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJJGHTTBDCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596870 | |

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-61-2 | |

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?

A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.

Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?

A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.